BNPS-skatole

概要

説明

Synthesis Analysis

BNPS-skatole is synthesized through a series of chemical reactions that ensure a high yield of analytically pure compound. The synthesis involves steps that are optimized to achieve over 90% yield, indicating the efficiency of the process. The degree of purity of this compound significantly affects its effectiveness in cleaving tryptophan residues, highlighting the importance of the synthesis process in obtaining a high-quality reagent (Zeitler & Eulitz, 1978).

Molecular Structure Analysis

The molecular structure of this compound allows for its selective interaction with tryptophan residues in proteins. Its structure is designed to target the indole ring of tryptophan, leading to quantitative oxidation. This specificity is derived from the unique molecular configuration of this compound, which enables targeted chemical reactions without affecting other amino acids significantly.

Chemical Reactions and Properties

This compound reacts with tryptophan residues in proteins under specific conditions, leading to the cleavage of the tryptophanyl peptide bond. This reaction is highly selective and efficient, making this compound a preferred reagent for protein sequencing and structural analysis. The compound's chemical properties, such as poor solubility in water and the requirement for acidic conditions, dictate the reaction conditions and the choice of solvent (Fontana, 1972).

科学的研究の応用

タンパク質構造解明

BNPS-skatoleは、タンパク質中のトリプトファン残基で特異的に切断するため、タンパク質化学で使用されます。 これにより、研究者はタンパク質をより小さなペプチドに分解でき、それを分析してタンパク質の構造を決定できます . たとえば、ウシβ-ラクトグロブリンの研究で使用され、その加水分解挙動とペプチドの特性を理解しています .

酵素活性研究

研究者は、this compoundを使用して、部分的に分割された酵素を生成します。これは、酵素活性の異なるタンパク質ドメインの影響を調べるのに役立ちます。 特定のペプチド結合を切断することで、科学者はタンパク質領域が基質との相互作用に果たす役割を調べることができます .

治療用ペプチド開発

This compoundは、構造と生物学的機能の関係に関する基礎研究に不可欠な、特定のポリペプチドの製造に役立ちます。 これらの研究は、多くの場合、治療の可能性を秘めたペプチドの開発につながります .

食品化学

食品科学では、this compoundは、牛乳や小麦などの食品タンパク質からペプチドを誘導するために使用されます。 これらのペプチドは、効率的な乳化剤であることが判明しており、食品製品のテクスチャと安定性を向上させています .

化学合成

この試薬は、複雑な有機化合物の形成を促進するために、合成化学でも使用されます。 特定の部位で切断できるため、正確な構造を持つ分子を構築するための貴重なツールとなっています .

材料科学

材料科学では、this compoundを使用して、ペプチド配列を付着または切り離すことで、材料の表面特性を変更できます。 これは、独自の特性を持つ新規材料の開発にとって重要です .

バイオテクノロジー

This compoundがペプチドを切断する役割は、バイオペстицидまたは植物成長調節剤として機能できる生物活性ペプチドの製造など、バイオテクノロジーの用途でも重要です .

医薬品研究

最後に、医薬品研究では、this compoundは薬物分子の設計に役立ちます。 研究者は、トリプトファン残基でペプチドを切断することで、効果が高く、副作用の少ない薬物候補を作成および研究できます .

作用機序

Target of Action

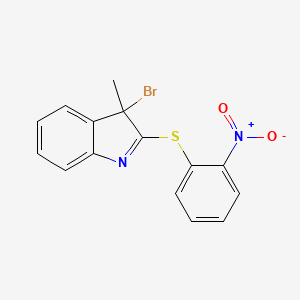

BNPS-Skatole, also known as 3-Bromo-3-methyl-2-(2-nitrophenylthio)-3H-indole , primarily targets tryptophan-containing proteins .

Mode of Action

This compound interacts with its targets by cleaving the tryptophanyl peptide bond found in tryptophan-containing proteins . The resulting C-terminal lactones attach to amino-glass supports, which allows sequencing with 4-N,N-dimethyl-aminoazobenzene 4’-isothiocyanate (DABITC) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cleavage of tryptophanyl peptide bonds in proteins . This cleavage results in the formation of C-terminal lactones . These lactones can then attach to amino-glass supports, facilitating the sequencing

Safety and Hazards

BNPS-skatole can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective clothing, eye protection, and face protection should be worn when handling this compound .

特性

IUPAC Name |

3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTVQNYQYUTQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951447 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27933-36-4, 28805-72-3 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27933-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bnps-skatole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027933364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27933-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: BNPS-skatole acts as a mild oxidizing agent, specifically targeting the indole ring of tryptophan residues. [] This oxidation leads to the formation of an oxindole derivative, ultimately resulting in the cleavage of the peptide bond at the C-terminal side of the tryptophan residue. [, ]

ANone: this compound treatment generates protein fragments, facilitating analysis of protein structure and function. [, ] For example, it has been used to study the role of specific protein regions in biological activities like encephalitogenic activity [], insulin-like growth factor binding [], and fatty acid binding. []

ANone: The molecular formula of this compound is C15H11BrN2O2S, and its molecular weight is 375.25 g/mol. []

ANone: Yes, research provides chromatographic and spectroscopic data for this compound, including details crucial for verifying its purity. [] This information is essential for researchers to ensure the reagent's quality and efficacy in their experiments.

ANone: Yes, the yield of tryptophan cleavage by this compound is significantly influenced by factors like the reagent's purity, solvent composition, and reaction time. [, ] Researchers need to carefully optimize reaction conditions to achieve efficient and specific cleavage.

ANone: The reaction mechanism involves the oxidation of the tryptophan indole ring to form an oxindole derivative. This destabilizes the adjacent peptide bond, leading to its hydrolysis. [, ]

ANone: While primarily targeting tryptophan, this compound can also cleave, albeit less efficiently, at tyrosine and histidine residues, especially under harsher reaction conditions. [, ] This potential for side reactions necessitates careful optimization and control of reaction conditions.

ANone: this compound serves as a valuable tool for:

- Peptide mapping: Generating specific protein fragments for structural analysis and identification. [, , ]

- Protein sequencing: Producing peptides suitable for solid-phase microsequencing techniques. []

- Structure-function studies: Investigating the role of specific protein domains by selectively cleaving at tryptophan residues. [, , ]

- Production of semisynthetic proteins: Generating protein fragments that can be used to synthesize modified proteins with altered properties. []

ANone: While the provided research doesn't explicitly mention computational studies on this compound itself, its application in understanding protein structure and function indirectly benefits from computational tools. [, ] For instance, peptide mapping data generated using this compound can be analyzed using computational methods to predict protein structure and function.

ANone: The provided research primarily focuses on the use of this compound as a biochemical tool for in vitro protein analysis. Information regarding its stability and formulation for in vivo applications, safety profile, pharmacokinetics, and other related aspects is not covered in these studies.

ANone: While specific historical milestones aren't outlined in the provided research, its consistent use across various studies highlights its enduring value as a tool in protein chemistry. The development of this compound as a tryptophan-specific cleavage agent represents a significant milestone in the field, enabling researchers to probe protein structure and function with enhanced precision. [, , , ]

ANone: this compound's utility extends to diverse research areas, including:

- Biochemistry: Understanding protein structure-function relationships. [, , ]

- Immunology: Studying the antigenic determinants of proteins like myelin basic protein. [, ]

- Molecular Biology: Investigating the structure and function of proteins involved in various cellular processes, such as ribosome function. []

- Medicine: Characterizing amyloid fibril proteins associated with diseases like amyloidosis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-{5-[2-cyano-2-(4-methoxy-phenylcarbamoyl)-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1222510.png)

![4-bromo-N-[[[2-furanyl(oxo)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1222517.png)

![2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1222519.png)

![2-fluoro-N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]benzamide](/img/structure/B1222522.png)

![4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1222523.png)

![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)

![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)

![4-methyl-N-[2-(phenylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B1222529.png)

![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)

![3-{[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl}-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-2,2-dione](/img/structure/B1222532.png)

![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)

![Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)](/img/structure/B1222536.png)